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Compound of Interest

Compound Name: (R)-6-Methyl-piperazin-2-one

Cat. No.: B1529697 Get Quote

In the landscape of medicinal chemistry, the piperazine ring is considered a "privileged

scaffold".[1][2][3] Its frequent appearance in FDA-approved drugs stems from its unique

combination of properties: the two nitrogen atoms provide hydrogen bonding capabilities and

tunable basicity, while the ring's chair conformation allows for precise three-dimensional

positioning of substituents.[4][5] This makes it an exceptional structural motif for optimizing a

compound's solubility, cell permeability, and target-binding affinity.[3]

When a stereocenter is introduced, as in (R)-6-Methyl-piperazin-2-one, the utility of the

scaffold is significantly enhanced. This chiral building block offers medicinal chemists a pre-

defined stereochemical anchor, which is critical as the biological activity of enantiomers can

differ dramatically.[6] The presence of an amide within the piperazin-2-one core, alongside a

secondary amine, provides two distinct points for chemical modification, enabling the rapid

generation of diverse molecular libraries. This guide serves as a technical resource for

researchers and drug development professionals, detailing the synthesis, characterization, and

strategic application of (R)-6-Methyl-piperazin-2-one in the construction of complex, high-

value pharmaceutical agents.

Physicochemical and Structural Properties
Understanding the fundamental properties of (R)-6-Methyl-piperazin-2-one is the first step in

its effective application. These characteristics influence reaction conditions, purification

strategies, and the ultimate pharmacological profile of its derivatives.
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Property Value Source

CAS Number 1240589-57-4 [7][8]

Molecular Formula C₅H₁₀N₂O [7][8]

Molecular Weight 114.15 g/mol [7][8]

Appearance
Typically a white to off-white

solid
General Knowledge

SMILES O=C1N--INVALID-LINK--CNC1 [7]

pKa (Predicted) 15.53 ± 0.40 (Amide N-H) [9]

Stereoselective Synthesis: Accessing Enantiopure
(R)-6-Methyl-piperazin-2-one
The synthesis of enantiomerically pure building blocks is a cornerstone of modern

pharmaceutical development. Several robust strategies exist to produce (R)-6-Methyl-
piperazin-2-one with high fidelity.

The Chiral Pool Approach: Synthesis from D-Amino
Acids
The most classical and often cost-effective method involves leveraging the innate chirality of

natural products. D-Alanine serves as an ideal starting material for generating the (R)-

configuration at the 6-position. The general strategy involves converting the amino acid into a

suitable diamine precursor, followed by cyclization.

Causality Behind Experimental Choices: This route is favored for its stereochemical

reliability. The chirality is installed at the very beginning and carried through the synthesis.

The choice of protecting groups (e.g., Boc, Cbz) for the amine functionalities is critical to

prevent side reactions and to direct the cyclization step effectively. A patent describes a

multi-step synthesis starting from a D-amino acid ester, which undergoes reductive

amination followed by deprotection and cyclization under the action of Pd/C and hydrogen to

yield the final R-configured product.[10]
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A representative workflow for this approach is outlined below:

D-Alanine Ester N-Protected Diamine

 1. Reductive Amination
 2. N-Protection (R)-6-Methyl-

piperazin-2-one

 1. Deprotection
 2. Cyclization

Click to download full resolution via product page

Caption: Chiral pool synthesis starting from D-Alanine.

Asymmetric Catalysis: Modern and Efficient Routes
Catalytic asymmetric methods offer an elegant and highly efficient alternative to chiral pool

synthesis, often involving fewer steps.

Palladium-Catalyzed Asymmetric Hydrogenation: This powerful technique involves the

hydrogenation of a prochiral pyrazin-2-ol precursor.[1][11] A chiral palladium catalyst,

typically featuring a specialized ligand like a PHOX derivative, controls the facial selectivity of

hydrogen addition, leading to the desired enantiomer with high enantiomeric excess (ee).[2]

This method's practicality has been demonstrated at the gram scale, yielding the desired

product with up to 90% ee.[1]

Asymmetric Allylic Alkylation: Researchers at Caltech developed a palladium-catalyzed

asymmetric decarboxylative allylic alkylation method that can generate α-secondary and α-

tertiary piperazin-2-ones in excellent yields and enantioselectivities.[2][12] This approach

provides access to a wide range of structurally diverse and enantioenriched piperazinone

scaffolds.

Reaction Conditions

Prochiral Pyrazin-2-ol

(R)-6-Methyl-piperazin-2-one

[Pd]-Chiral Ligand Complex H₂ (High Pressure)
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Caption: Asymmetric hydrogenation for stereoselective synthesis.

Analytical Quality Control: A Self-Validating System
Ensuring the identity, purity, and stereochemical integrity of the building block is non-

negotiable. A robust analytical workflow validates the material for use in drug synthesis.

Structural Confirmation: Standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and

High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular structure.

Purity Assessment: Reversed-phase HPLC with UV detection is typically used to determine

the chemical purity, which should generally exceed 97% for use in synthesis.[7]

Enantiomeric Purity (ee%): This is the most critical quality attribute. Chiral High-Performance

Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess.

[13][14]

Principle: The sample is passed through a column containing a chiral stationary phase

(CSP), often based on polysaccharide derivatives like cellulose or amylose.[13][14] The

two enantiomers interact differently with the CSP, leading to different retention times and

allowing for their separation and quantification. An ee of >98% is typically required for

advanced drug development programs.

Strategic Applications in Medicinal Chemistry
(R)-6-Methyl-piperazin-2-one is a versatile scaffold for creating novel therapeutics. Its two

nitrogen atoms can be functionalized orthogonally to explore chemical space efficiently. The

piperazine motif is found in drugs targeting a vast array of biological conditions, including

cancer, viral infections, and central nervous system disorders.[3][5]

Key Functionalization Reactions:
N¹-Arylation/Alkylation: The secondary amine at the N¹ position is readily functionalized via

standard methods like Buchwald-Hartwig cross-coupling (for arylation) or reductive

amination (for alkylation). This allows for the introduction of diverse substituents to probe

interactions with biological targets.
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N⁴-Acylation/Alkylation: The amide nitrogen at the N⁴ position can also be modified, though it

is generally less nucleophilic. This position is often used to attach linkers or other

pharmacophoric elements.

Example Workflow: Synthesis of a Novel Kinase
Inhibitor Library
The building block can be used as a central scaffold to generate a library of potential kinase

inhibitors, a common strategy in oncology research.

(R)-6-Methyl-
piperazin-2-one

N¹-Arylation
(Buchwald-Hartwig) N¹-Aryl Intermediate N⁴-Functionalization

(e.g., Acylation)
Diverse Library of
Potential Inhibitors

Click to download full resolution via product page

Caption: Workflow for library synthesis using the chiral scaffold.

Protocol Example: N¹-Arylation via Buchwald-
Hartwig Cross-Coupling
This protocol provides a detailed, self-validating methodology for a key transformation,

demonstrating the practical utility of the building block.

Objective: To synthesize N¹-(4-fluorophenyl)-(R)-6-methylpiperazin-2-one.

Materials:

(R)-6-Methyl-piperazin-2-one (1.0 eq, 114 mg, 1.0 mmol)

1-Bromo-4-fluorobenzene (1.1 eq, 192 mg, 1.1 mmol)

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq, 18 mg, 0.02 mmol)

Xantphos (0.04 eq, 23 mg, 0.04 mmol)

Sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol)
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Anhydrous Toluene (5 mL)

Procedure:

Inert Atmosphere Setup: To a dry, oven-baked 25 mL Schlenk flask, add (R)-6-Methyl-
piperazin-2-one, 1-bromo-4-fluorobenzene, Pd₂(dba)₃, Xantphos, and NaOtBu.

Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas three times. Add

anhydrous toluene via syringe.

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18

hours.

Trustworthiness Checkpoint: Monitor the reaction progress by Thin Layer Chromatography

(TLC) or LC-MS until the starting piperazinone is consumed.

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL)

and filter through a pad of Celite to remove the catalyst.

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and

then brine (15 mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a

gradient of ethyl acetate in hexanes) to yield the pure N¹-arylated product.

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C

NMR, and HRMS. Verify the enantiomeric integrity using chiral HPLC to ensure no

racemization occurred.

Conclusion
(R)-6-Methyl-piperazin-2-one is more than just a chemical intermediate; it is a strategic tool

for accelerating drug discovery. Its pre-installed stereocenter and versatile functional handles

provide a reliable and efficient pathway to novel, three-dimensional chemical entities. By

leveraging robust synthetic methods, from classical chiral pool approaches to modern
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asymmetric catalysis, and validating its quality through rigorous analytical techniques,

researchers can confidently incorporate this building block into their synthetic campaigns. As

the demand for stereochemically complex and potent therapeutics continues to grow, the

importance of scaffolds like (R)-6-Methyl-piperazin-2-one in shaping the future of medicine

will only increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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